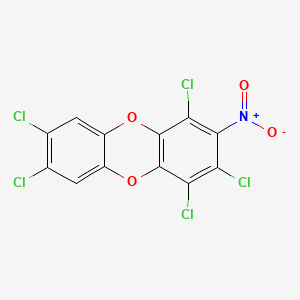![molecular formula C8H11N3O3 B14333954 5-[(2-Aminoethyl)amino]-2-nitrophenol CAS No. 110220-06-9](/img/structure/B14333954.png)
5-[(2-Aminoethyl)amino]-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Aminoethyl)amino]-2-nitrophenol is an organic compound that features both amino and nitro functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and nitro groups makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Aminoethyl)amino]-2-nitrophenol typically involves the nitration of 2-aminophenol followed by the introduction of the 2-aminoethyl group. One common method is as follows:
Nitration of 2-aminophenol: This step involves the reaction of 2-aminophenol with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position.
Introduction of the 2-aminoethyl group: The nitrated product is then reacted with ethylenediamine under controlled conditions to introduce the 2-aminoethyl group at the amino position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2-Aminoethyl)amino]-2-nitrophenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The phenolic group can be oxidized to a quinone derivative under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 5-[(2-Aminoethyl)amino]-2-aminophenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Quinone derivatives.
Applications De Recherche Scientifique
5-[(2-Aminoethyl)amino]-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 5-[(2-Aminoethyl)amino]-2-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the activity of the target molecules. The compound may also undergo metabolic transformations that enhance or modulate its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-nitrophenol: Lacks the 2-aminoethyl group, making it less versatile in certain reactions.
5-Amino-2-nitrophenol: Similar structure but different substitution pattern, leading to different reactivity and applications.
2-Amino-4-nitrophenol: Another isomer with distinct chemical properties.
Uniqueness
5-[(2-Aminoethyl)amino]-2-nitrophenol is unique due to the presence of both the 2-aminoethyl and nitro groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
110220-06-9 |
|---|---|
Formule moléculaire |
C8H11N3O3 |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
5-(2-aminoethylamino)-2-nitrophenol |
InChI |
InChI=1S/C8H11N3O3/c9-3-4-10-6-1-2-7(11(13)14)8(12)5-6/h1-2,5,10,12H,3-4,9H2 |
Clé InChI |
WCKMHCZJWWLPFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NCCN)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


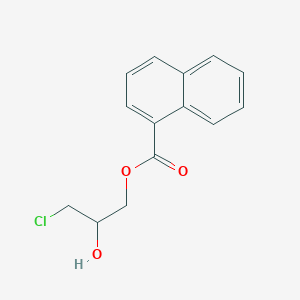



![2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14333898.png)
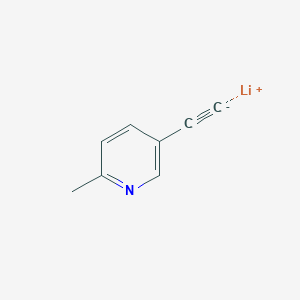
![1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B14333902.png)

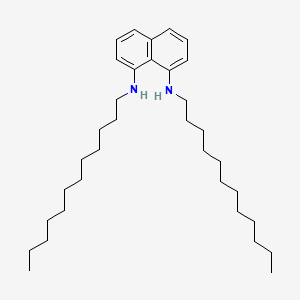
![{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene](/img/structure/B14333926.png)
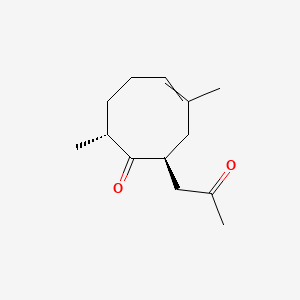
![1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene](/img/structure/B14333934.png)

